molecular formula C25H19N5Na2O8S2 B15185849 Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 94023-14-0

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B15185849
CAS No.: 94023-14-0
M. Wt: 627.6 g/mol
InChI Key: AGXLHZIQAMAYBI-UHFFFAOYSA-L
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Description

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-sulphonatophenylamine in the presence of sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 2-methyl-4-aminophenol to form an azo compound.

    Acetylation: The resulting compound undergoes acetylation with acetic anhydride to introduce the acetylamino group.

    Sulphonation: Finally, the compound is sulphonated to enhance its solubility in water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used as a dye in textiles, paper, and food industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators and dyeing processes. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in color or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
  • Disodium 7-amino-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Uniqueness

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is unique due to the presence of the acetylamino group, which enhances its solubility and stability compared to similar compounds. This makes it particularly useful in applications requiring high stability and solubility, such as in industrial dyes and biological staining.

Properties

CAS No.

94023-14-0

Molecular Formula

C25H19N5Na2O8S2

Molecular Weight

627.6 g/mol

IUPAC Name

disodium;7-acetamido-4-hydroxy-3-[[2-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C25H21N5O8S2.2Na/c1-14-11-19(28-27-17-3-7-20(8-4-17)39(33,34)35)6-10-22(14)29-30-24-23(40(36,37)38)13-16-12-18(26-15(2)31)5-9-21(16)25(24)32;;/h3-13,32H,1-2H3,(H,26,31)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

AGXLHZIQAMAYBI-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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